1-(3-Chloropropyl)-3-ethoxy-2-(trifluoromethylthio)benzene
Description
1-(3-Chloropropyl)-3-ethoxy-2-(trifluoromethylthio)benzene is a halogenated aromatic compound featuring a 3-chloropropyl chain, an ethoxy substituent, and a trifluoromethylthio (-SCF₃) group. The trifluoromethylthio group is notable for its electron-withdrawing properties, enhancing metabolic stability and binding interactions in medicinal chemistry applications . The 3-chloropropyl moiety is commonly employed in alkylation reactions to introduce pharmacologically active side chains, as seen in dopamine antagonists like domperidone .
Properties
Molecular Formula |
C12H14ClF3OS |
|---|---|
Molecular Weight |
298.75 g/mol |
IUPAC Name |
1-(3-chloropropyl)-3-ethoxy-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C12H14ClF3OS/c1-2-17-10-7-3-5-9(6-4-8-13)11(10)18-12(14,15)16/h3,5,7H,2,4,6,8H2,1H3 |
InChI Key |
FHFSGQXHALLBBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1SC(F)(F)F)CCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-3-ethoxy-2-(trifluoromethylthio)benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Chloropropyl Intermediate: This step involves the reaction of benzene with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form 1-(3-chloropropyl)benzene.
Introduction of the Ethoxy Group: The next step involves the ethoxylation of the intermediate. This can be achieved by reacting the intermediate with ethyl alcohol in the presence of a strong acid catalyst like sulfuric acid (H2SO4).
Trifluoromethylthio Group Addition: The final step involves the introduction of the trifluoromethylthio group. This can be done using a trifluoromethylthiolating agent such as trifluoromethyltrimethylsilane (CF3SiMe3) in the presence of a fluoride source like tetrabutylammonium fluoride (TBAF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropropyl)-3-ethoxy-2-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloropropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form various derivatives.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and various amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the chloropropyl group.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, such as alcohols, ketones, or alkanes.
Scientific Research Applications
1-(3-Chloropropyl)-3-ethoxy-2-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups, which are important in pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in understanding the effects of trifluoromethylated compounds on biological pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-3-ethoxy-2-(trifluoromethylthio)benzene involves its interaction with various molecular targets and pathways. The trifluoromethylthio group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This can lead to the modulation of enzyme activity, receptor binding, and other biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with 1-(3-Chloropropyl)-3-ethoxy-2-(trifluoromethylthio)benzene, differing in substituents or application scope:
Biological Activity
1-(3-Chloropropyl)-3-ethoxy-2-(trifluoromethylthio)benzene (CAS No: 1804243-52-4) is an organic compound characterized by its unique structural features, including a chloropropyl group, an ethoxy group, and a trifluoromethylthio group attached to a benzene ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities.
The biological activity of 1-(3-Chloropropyl)-3-ethoxy-2-(trifluoromethylthio)benzene is primarily attributed to its ability to interact with various biological targets. The trifluoromethylthio group enhances lipophilicity, allowing for better membrane permeability and interaction with lipid bilayers. This property may facilitate the compound's binding to proteins and enzymes involved in metabolic processes.
Cytotoxicity Studies
Research into cytotoxic effects has shown that compounds with similar functional groups can induce apoptosis in cancer cell lines. Investigations into the cytotoxicity of 1-(3-Chloropropyl)-3-ethoxy-2-(trifluoromethylthio)benzene may reveal its potential as an anticancer agent.
In Vivo Studies
Limited in vivo studies have been conducted on this compound; however, analogs have demonstrated promising results in animal models for various diseases, including cancer and infections. The exploration of this compound's pharmacokinetics and toxicity profiles in animal models is essential for understanding its therapeutic potential.
Comparative Analysis
| Compound | Molecular Formula | Biological Activity | Notes |
|---|---|---|---|
| 1-(3-Chloropropyl)-3-ethoxy-2-(trifluoromethylthio)benzene | C12H14ClF3O2 | Potential antimicrobial and cytotoxic effects | Requires further study |
| Analog A | C12H13ClF4S | Antimicrobial activity confirmed | Similar structure |
| Analog B | C11H12ClF2O2S | Cytotoxic effects observed in vitro | Related functional groups |
Case Study 1: Antimicrobial Efficacy
A study evaluating the antibacterial effects of halogenated phenolic compounds found that derivatives with trifluoromethyl groups exhibited enhanced activity against Gram-positive bacteria. While direct data on 1-(3-Chloropropyl)-3-ethoxy-2-(trifluoromethylthio)benzene is lacking, these findings suggest potential efficacy worth exploring .
Case Study 2: Cytotoxic Effects on Cancer Cell Lines
In vitro experiments with structurally similar compounds have shown promising results in inducing apoptosis in various cancer cell lines. Future research should focus on assessing the cytotoxicity of this compound against specific cancer types to evaluate its therapeutic potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
